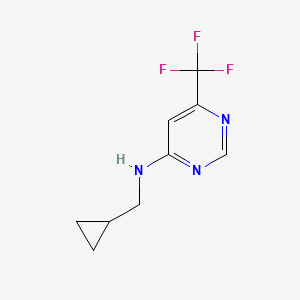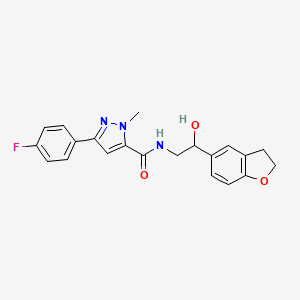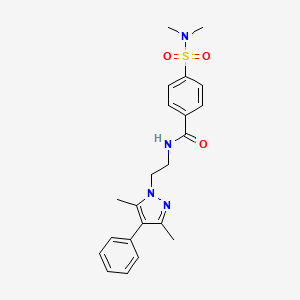
N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diethyl-4-fluorobenzenesulfonamide” is a synthetic organic compound with the CAS Number: 309-91-1 . It has a molecular weight of 231.29 and its IUPAC name is N,N-diethyl-4-fluorobenzenesulfonamide .
Molecular Structure Analysis
The molecular formula of “N,N-Diethyl-4-fluorobenzenesulfonamide” is C10H14FNO2S . The average mass is 231.287 Da and the monoisotopic mass is 231.072922 Da .Wissenschaftliche Forschungsanwendungen
1. Development of Radiolabeled Derivatives for Brain Imaging
N,N-diethyl-4-(4-fluorobenzenesulfonyl)piperazine-1-carboxamide derivatives have been explored for brain imaging applications. For instance, the development of fluorine-18-labeled 5-HT1A antagonists involved synthesizing fluorinated derivatives for radiolabeling. These derivatives demonstrated various biological properties, including brain uptake and clearance rates, making them potential candidates for brain imaging, particularly in the context of serotonin levels and 5-HT1A receptor distribution (Lang et al., 1999).
2. Synthesis of Piperazines in Medicinal Chemistry
Piperazines, which include this compound, are privileged scaffolds in medicinal chemistry. A visible-light-promoted decarboxylative annulation protocol has been developed to access various piperazine derivatives. These methods allow the efficient synthesis of piperazines under mild conditions, indicating their relevance in the creation of complex molecules for therapeutic purposes (Gueret et al., 2020).
3. Use in Synthesizing High Affinity 5-HT1A Receptor Antagonists
This compound analogs have been synthesized as high affinity 5-HT1A receptor antagonists. These compounds demonstrated high brain uptake and slow clearance, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
4. Catalytic Applications in Organic Synthesis
The arene sulfonyl group on N4 of l-Piperazine-2-carboxylic acid derived N-formamides, which are related to this compound, has been found critical for high enantioselectivity in the hydrosilylation of N-aryl imines. This highlights the compound's significance in catalytic applications, providing high yields and enantioselectivities for a range of substrates (Wang et al., 2006).
5. Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis methods have been employed to create hybrid molecules containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, indicating the versatility of piperazine derivatives in medicinal chemistry. These methods enable the efficient production of compounds with potential antimicrobial and other biological activities (Başoğlu et al., 2013).
6. PET Imaging of Serotonin 1A Receptors
Piperazine derivatives, including those related to this compound, have been used in PET imaging studies of serotonin 1A receptors in humans. These studies compare different derivatives, assessing their effectiveness and properties such as uptake and clearance rates in different regions of the brain (Choi et al., 2015).
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-3-17(4-2)15(20)18-9-11-19(12-10-18)23(21,22)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQURRSWWBHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)



![3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B2822745.png)


![8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid](/img/structure/B2822751.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2822753.png)
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2822754.png)
![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822756.png)
